molecular formula C8H6F2O3 B6323179 4-Methoxy-2,2-difluoro-1,3-benzodioxole CAS No. 1262415-71-3

4-Methoxy-2,2-difluoro-1,3-benzodioxole

Cat. No. B6323179
CAS RN: 1262415-71-3
M. Wt: 188.13 g/mol
InChI Key: XJQJHCBZIYHZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2,2-difluoro-1,3-benzodioxole (MDFBD) is an organic compound of increasing interest due to its unique properties. MDFBD has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, MDFBD has been shown to possess excellent solubility and stability, making it an attractive candidate for drug development and laboratory experiments.

Scientific Research Applications

4-Methoxy-2,2-difluoro-1,3-benzodioxole has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 4-Methoxy-2,2-difluoro-1,3-benzodioxole has been shown to possess excellent solubility and stability, making it an attractive candidate for drug development and laboratory experiments.

Mechanism of Action

The exact mechanism of action of 4-Methoxy-2,2-difluoro-1,3-benzodioxole is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammation process. It is also thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage. In addition, 4-Methoxy-2,2-difluoro-1,3-benzodioxole has been found to inhibit the growth of cancer cells, likely through the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
4-Methoxy-2,2-difluoro-1,3-benzodioxole has been found to possess a wide range of biochemical and physiological effects. In preclinical studies, 4-Methoxy-2,2-difluoro-1,3-benzodioxole has been shown to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells. In addition, 4-Methoxy-2,2-difluoro-1,3-benzodioxole has been found to possess anti-bacterial, anti-fungal, and anti-viral properties. Furthermore, 4-Methoxy-2,2-difluoro-1,3-benzodioxole has been shown to possess anti-diabetic and anti-hyperlipidemic effects.

Advantages and Limitations for Lab Experiments

4-Methoxy-2,2-difluoro-1,3-benzodioxole has several advantages for use in laboratory experiments. It has excellent solubility and stability, making it an ideal candidate for drug development. In addition, 4-Methoxy-2,2-difluoro-1,3-benzodioxole has a wide range of biological activities, making it a valuable tool for studying various biochemical and physiological processes. However, there are some limitations to consider when using 4-Methoxy-2,2-difluoro-1,3-benzodioxole in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its effects on humans have not yet been studied.

Future Directions

There are several potential future directions for research involving 4-Methoxy-2,2-difluoro-1,3-benzodioxole. Further studies are needed to better understand its exact mechanism of action and to evaluate its effects on humans. In addition, further research is needed to explore its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Finally, further studies are needed to explore the potential therapeutic uses of 4-Methoxy-2,2-difluoro-1,3-benzodioxole, such as its use in the treatment of inflammation, cancer, and other diseases.

Synthesis Methods

4-Methoxy-2,2-difluoro-1,3-benzodioxole can be synthesized through various methods, including the reaction of 4-methoxybenzaldehyde with 2,2-difluorobenzaldehyde in the presence of a base. This method has been found to produce the highest yields of 4-Methoxy-2,2-difluoro-1,3-benzodioxole and is the most commonly used method for its synthesis. Alternatively, 4-Methoxy-2,2-difluoro-1,3-benzodioxole can also be synthesized through the reaction of 4-methoxybenzaldehyde and 2,2-difluorobenzoyl chloride in the presence of an acid.

properties

IUPAC Name

2,2-difluoro-4-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-11-5-3-2-4-6-7(5)13-8(9,10)12-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQJHCBZIYHZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,2-difluoro-1,3-benzodioxole

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